

discovery of isofulminic acid through rotational spectroscopy

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Compound of Interest

Compound Name: *Isofulminic acid*

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An in-depth guide to the discovery of **isofulminic acid** (HONC) through the synergistic application of high-level quantum chemical calculations and precision rotational spectroscopy. This document details the theoretical predictions, experimental protocols, and spectroscopic data that led to the first definitive identification of this high-energy molecule.

Introduction: The Quest for Isofulminic Acid

The CHNO family of isomers, comprising isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and **isofulminic acid** (HONC), has long been a subject of significant interest in chemistry and astrophysics.^{[1][2]} These molecules are composed of the four most common biogenic elements and serve as important benchmarks for understanding chemical bonding and structure.^[1] While HNCO, HOCN, and HCNO had been previously identified in the gas phase, the most energetic and elusive isomer, **isofulminic acid** (HONC), remained undetected until a combined theoretical and experimental effort successfully characterized it.^{[1][2]}

Isofulminic acid is predicted to be the least stable of the four isomers, lying approximately 84 kcal/mol higher in energy than the most stable form, isocyanic acid (HNCO).^{[1][2][3]} Its definitive spectroscopic detection was accomplished through Fourier transform microwave (FTM) spectroscopy, guided by sophisticated ab initio calculations.^{[1][3][4]} This discovery not only completed the spectroscopic characterization of the fundamental CHNO isomers but also highlighted the power of rotational spectroscopy in identifying reactive and transient species.

Theoretical Predictions: Paving the Way for Discovery

Prior to its detection, high-level quantum chemical calculations were instrumental in predicting the properties of HONC, which were crucial for guiding the laboratory search. The all-electron coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)] was employed to determine the molecule's equilibrium geometry, rotational constants, and dipole moment.^{[1][2]}

These theoretical calculations predicted that HONC is an almost prolate symmetric top with a large dipole moment, making it a strong candidate for detection by rotational spectroscopy.^[1] The predicted rotational constants were accurate enough to narrow the search window for the experimentalists significantly.

Calculated Molecular Properties

The theoretical calculations provided key insights into the expected characteristics of **isofulminic acid**.

Property	Calculated Value	Method/Basis Set
Relative Energy (above HNCO)	+84.2 kcal/mol (29464 cm ⁻¹)	CCSD(T)/aug-cc-pCVQZ
Dipole Moment (μ)	3.487 D	CCSD(T)/cc-pCV5Z
Barrier to Linearity	47.9 kcal/mol (16761 cm ⁻¹)	CCSD(T)/aug-cc-pCVQZ

Table 1: Theoretically predicted properties of **isofulminic acid** (HONC). Data sourced from Mladenović et al. (2009).^{[1][2]}

CHNO Isomer Energy Relationship

The following diagram illustrates the theoretically calculated energy hierarchy of the four stable CHNO isomers.

Figure 1. Energy hierarchy of the four CHNO isomers.

Experimental Protocol: Detection via Rotational Spectroscopy

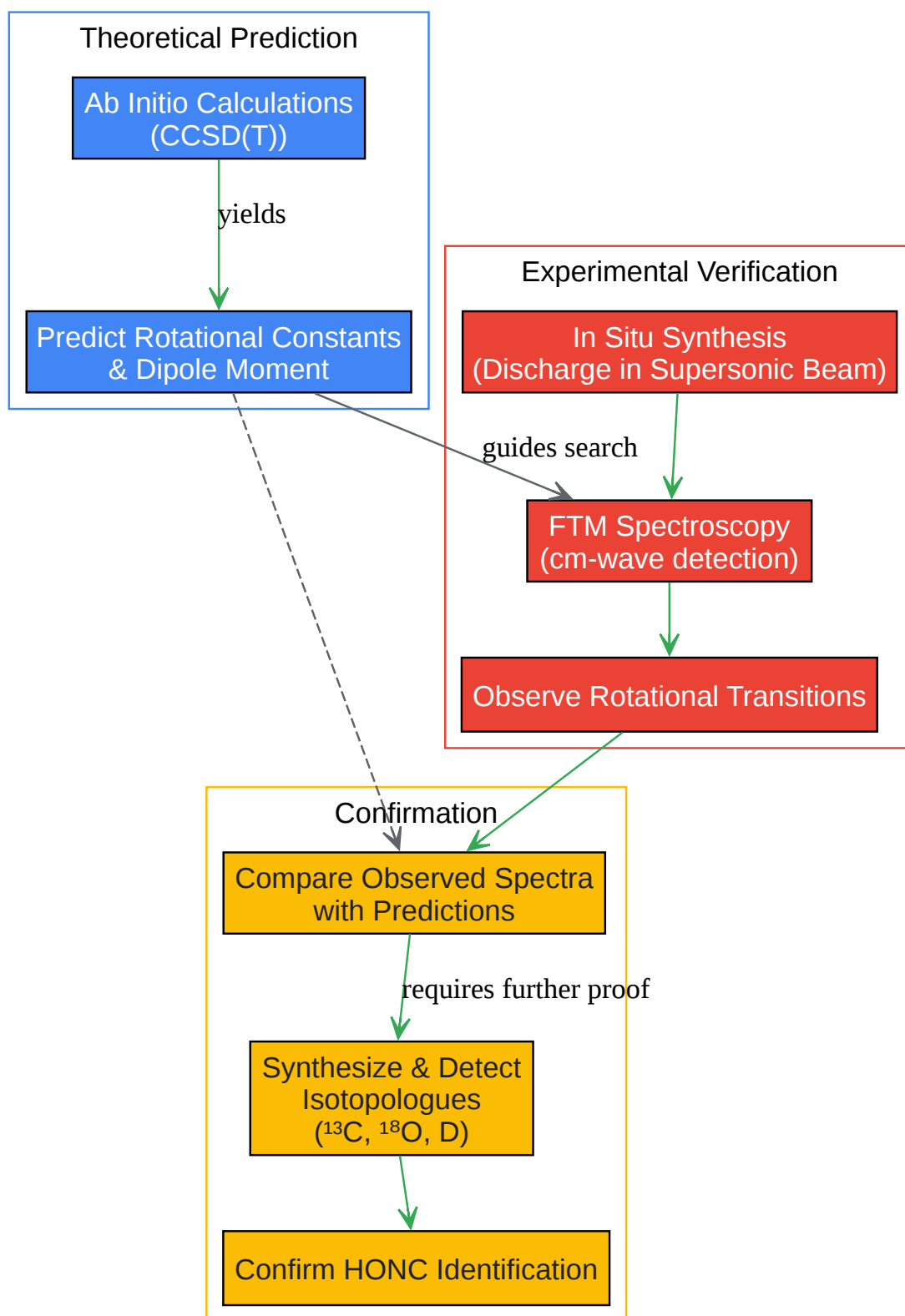
The laboratory detection of **isofulminic acid** was achieved using a Fourier transform microwave (FTM) spectrometer.^{[1][3]} This technique is highly sensitive and provides the ultra-high resolution necessary to resolve the rotational transitions and their hyperfine structure.

Generation of Isofulminic Acid

Isofulminic acid was synthesized in situ in a supersonic molecular beam. A precursor gas mixture was subjected to a small electrical discharge within the throat of a supersonic nozzle. The specific precursors used in the discovery experiment were not explicitly detailed in the primary publication, but the method involves creating a plasma that allows for the formation of exotic and high-energy species like HONC. The subsequent rapid expansion and cooling of the gas mixture into a vacuum chamber stabilizes these transient molecules, allowing for their spectroscopic measurement.

Spectroscopic Measurement

The experimental workflow for the detection and confirmation of HONC is outlined below.



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Figure 2. Experimental workflow for the discovery of HONC.

- **Supersonic Expansion:** A gas mixture is pulsed into a high-vacuum chamber through a nozzle, creating a supersonic molecular beam. This process cools the molecules to just a few kelvins, simplifying the rotational spectrum by populating only the lowest energy levels.
- **Microwave Excitation:** A short, high-power microwave pulse is broadcast into the chamber, polarizing the molecules that have a rotational transition resonant with the microwave frequency.
- **Signal Detection:** After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay). This signal is detected, amplified, and Fourier transformed to yield a frequency-domain spectrum of extremely high resolution.
- **Isotopic Substitution:** To confirm the identification, the experiment was repeated using precursors enriched with carbon-13, oxygen-18, and deuterium. The detection of the corresponding isotopologues with their predicted shifts in rotational constants provided unambiguous proof of the discovery of HONC.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Results: Spectroscopic Data and Analysis

The fundamental rotational transitions for HONC and three of its isotopic species were detected in the centimeter-wave band.[\[1\]](#)[\[5\]](#) The high resolution of the FTM spectrometer allowed for the measurement of the nitrogen and deuterium nuclear quadrupole hyperfine structure, further confirming the molecular structure.

Rotational and Quadrupole Coupling Constants

The experimentally derived spectroscopic constants for the main isotopologue of HONC are presented below and show excellent agreement with the theoretical predictions.

Parameter	Experimental Value (MHz)
Rotational Constants	
A	490000 (estimated)
B	11361.3523(14)
C	11091.2290(14)
Quadrupole Coupling Constants	
χ_{aa} (^{14}N)	0.3854(21)
χ_{bb} (^{14}N)	-1.4555(27)
χ_{cc} (^{14}N)	1.0701(27)

Table 2: Experimental spectroscopic constants for the ground state of HONC. The A rotational constant could not be determined from the measured $K_a=0$ transitions and is estimated from theory. Uncertainties are given in parentheses in units of the last significant digit. Data sourced from Mladenović et al. (2009).^[1]

Data for HONC Isotopologues

The detection of isotopic species was crucial for confirming the elemental composition and structure of the molecule.

Isotopologue	B_0 (MHz)	C_0 (MHz)
HONC	11361.3523	11091.2290
H^{18}ONC	10729.9806	10486.2709
HO^{13}NC	11342.3852	11073.4759
DONC	10373.1979	9970.5283

Table 3: Experimentally determined ground-state rotational constants (B and C) for HONC and its isotopologues. Data sourced from Mladenović et al. (2009).^[1]

Conclusion

The discovery of **isofulminic acid** was a landmark achievement, made possible by the close integration of ab initio theory and experimental rotational spectroscopy.^{[1][2][3]} The precise predictions from quantum chemical calculations were essential in guiding the successful, high-resolution microwave spectroscopy experiment. The collected data provide a definitive characterization of this high-energy molecule and complete the set of the four fundamental CHNO isomers. As a highly polar molecule, HONC is also a candidate for future detection in interstellar space, which could provide new insights into the chemistry of star-forming regions.^{[1][3][4]}

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